molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

Succinimide-15N

Cat. No. B1603629
CAS RN: 32807-36-6
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
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Description

Succinimide-15N is a stable isotope-labeled compound with the chemical formula C₄H₅¹⁵NO₂. It is also known as 2,5-pyrrolidinedione-1-¹⁵N. Succinimide is a white solid used in various organic syntheses and industrial silver plating processes. It is classified as a cyclic imide and can be prepared by the thermal decomposition of ammonium succinate .

Synthesis Analysis

Succinimide can be synthesized through various methods, including dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex, solvent-free procedures using Lewis acid catalysts, and other economical and practical approaches .

Molecular Structure Analysis

The molecular structure of succinimide-15N is similar to that of regular succinimide (C₄H₅NO₂), but with the nitrogen atom replaced by the stable isotope nitrogen-15 (¹⁵N). It forms a five-membered ring and is considered a cyclic imide .

Chemical Reactions Analysis

Succinimide can undergo hydrolysis to form aspartate and iso-aspartate residues. It is also involved in protein degradation pathways and asparagine deamidation .

Safety And Hazards

Succinimide is considered hazardous, causing skin and eye irritation. It may also cause respiratory irritation. Proper protective measures should be taken when handling it .

Future Directions

Research on succinimide-15N could focus on its applications in stable isotope labeling studies, drug development, and understanding its behavior in biological systems. Further investigations into its stability, reactivity, and potential therapeutic uses would be valuable .

properties

IUPAC Name

(115N)azolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[15NH]C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583982
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinimide-15N

CAS RN

32807-36-6
Record name 2,5-Pyrrolidinedione-1-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32807-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide-15N
Reactant of Route 2
Succinimide-15N
Reactant of Route 3
Succinimide-15N
Reactant of Route 4
Succinimide-15N
Reactant of Route 5
Succinimide-15N
Reactant of Route 6
Reactant of Route 6
Succinimide-15N

Citations

For This Compound
2
Citations
M Sanders, J Ruzicka, K McHale… - Thermo Fisher …, 2009 - static.thermoscientific.com
Endogenous metabolite profiling, or metabolomics, is an extreme example of multi-component quantitation. Although comparisons are relative in most cases, highquality quantitative …
Number of citations: 3 static.thermoscientific.com
G Mcmahon, HF Saint-Cyr, C Lechene… - Journal of the American …, 2006 - Springer
We have studied the mechanism of formation CN − secondary ions under Cs + primary ion bombardment. We have synthesized 13 C and 15 N labeled polyglycine samples with the …
Number of citations: 39 link.springer.com

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